molecular formula C5H4ClN5O2 B2571360 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 329212-59-1

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No. B2571360
CAS RN: 329212-59-1
M. Wt: 201.57
InChI Key: XRPDCSUQZLEUCV-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CMOOA) is a unique heterocyclic amine with a wide range of potential applications in the fields of organic chemistry and biomedical research. The unique structure of CMOOA, with its four nitrogen atoms, makes it an attractive molecule for use in synthesis and medicinal chemistry. This article will discuss the synthesis methods of CMOOA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Derivative Creation

  • Chemical Properties and Synthesis : The chemical properties of a related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, have been examined for acylation, oxidation, and reactions with N- and S-nucleophilic reagents, as well as transformations of the 1,2,4-oxadiazole ring. This provides insights into the potential chemical reactivity and derivatization possibilities of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (Stepanov, Dashko, & Stepanova, 2019).

Reactions and Transformations

  • Ring Fission and C–C Bond Cleavage : A study on the reaction involving a compound with similar functional groups demonstrated the potential for ring fission and C–C bond cleavage, indicating a pathway for the synthesis of novel compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).

Antibacterial Activity

  • Potential in Antibacterial Applications : Research on derivatives of 1,2,4-oxadiazole rings, including those with chloromethyl groups, has shown promising antibacterial activity, suggesting potential medical or pharmaceutical applications (Hu et al., 2005).

Anticancer Potential

  • In vitro Anticancer Activity : Novel amine derivatives of oxadiazole compounds have been synthesized and shown to possess significant in vitro anticancer activity against human cancer cell lines, highlighting a possible therapeutic application (Vinayak, Sudha, & Lalita, 2017).

Material Science Applications

  • Use in Photo- and Electro-active Materials : Certain oxadiazole derivatives, including those with amine groups, have been synthesized for use in photo- and electro-active materials. These compounds showed potential in applications such as polarized photoluminescence, indicating their suitability in advanced material science (Mochizuki, Hasui, & Ikeda, 2005).

Energetic Material Development

  • Application in Energetic Materials : Synthesis and characterization of multicyclic oxadiazoles, including 1,2,4-oxadiazole compounds, have shown their potential as energetic materials. This suggests a role in the development of materials with high thermal stability and density for various industrial applications (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).

properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O2/c6-1-2-8-5(11-12-2)3-4(7)10-13-9-3/h1H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPDCSUQZLEUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C2=NON=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

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